Cas no 1431855-21-8 (2-(6-chloropyridin-2-yl)ethyl(methyl)amine)

2-(6-chloropyridin-2-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(6-chloropyridin-2-yl)ethyl(methyl)amine
- EN300-1982644
- 1431855-21-8
- [2-(6-chloropyridin-2-yl)ethyl](methyl)amine
- SCHEMBL5046126
-
- インチ: 1S/C8H11ClN2/c1-10-6-5-7-3-2-4-8(9)11-7/h2-4,10H,5-6H2,1H3
- InChIKey: XLNUTWHASIAVBK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(CCNC)=N1
計算された属性
- せいみつぶんしりょう: 170.0610761g/mol
- どういたいしつりょう: 170.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(6-chloropyridin-2-yl)ethyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982644-0.25g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-1982644-0.5g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1982644-10g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-1982644-5.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1982644-2.5g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 2.5g |
$2548.0 | 2023-09-16 | ||
Enamine | EN300-1982644-10.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1982644-0.1g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-1982644-1g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 1g |
$1299.0 | 2023-09-16 | ||
Enamine | EN300-1982644-0.05g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 0.05g |
$1091.0 | 2023-09-16 | ||
Enamine | EN300-1982644-1.0g |
[2-(6-chloropyridin-2-yl)ethyl](methyl)amine |
1431855-21-8 | 1g |
$1299.0 | 2023-06-01 |
2-(6-chloropyridin-2-yl)ethyl(methyl)amine 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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7. Caper tea
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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9. Book reviews
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-(6-chloropyridin-2-yl)ethyl(methyl)amineに関する追加情報
Comprehensive Overview of 2-(6-chloropyridin-2-yl)ethyl(methyl)amine (CAS No. 1431855-21-8)
2-(6-chloropyridin-2-yl)ethyl(methyl)amine (CAS No. 1431855-21-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This compound, characterized by its unique pyridine backbone and amine functionality, serves as a versatile intermediate in the synthesis of more complex molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the development of novel pharmaceuticals and crop protection agents.
The molecular structure of 2-(6-chloropyridin-2-yl)ethyl(methyl)amine features a 6-chloropyridin-2-yl group attached to an ethylamine moiety, with an additional methyl substitution on the nitrogen atom. This configuration imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis. The presence of the chlorine atom at the 6-position of the pyridine ring enhances the compound's reactivity, facilitating further functionalization through cross-coupling reactions or nucleophilic substitutions.
In recent years, the demand for pyridine derivatives like 2-(6-chloropyridin-2-yl)ethyl(methyl)amine has surged, driven by their widespread use in drug discovery programs. Pharmaceutical researchers are particularly interested in this compound's potential as a precursor for central nervous system (CNS) targeting molecules, given the pyridine ring's ability to modulate blood-brain barrier permeability. The compound's structural features align well with current trends in fragment-based drug design and scaffold hopping strategies, making it a valuable asset in modern medicinal chemistry toolkits.
From an agrochemical perspective, 2-(6-chloropyridin-2-yl)ethyl(methyl)amine has shown promise as an intermediate in the development of next-generation insecticides and plant growth regulators. The chloropyridine moiety is a common structural element in many commercial pest control agents, and researchers are exploring modifications to this core structure to address growing concerns about pest resistance and environmental impact. This aligns with current industry focus on sustainable agriculture and reduced ecological footprint solutions.
The synthesis of 2-(6-chloropyridin-2-yl)ethyl(methyl)amine typically involves multi-step organic transformations starting from commercially available 2,6-dichloropyridine. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the broader chemical industry's commitment to sustainable practices. Recent advancements in catalytic amination and selective halogenation techniques have improved the efficiency of producing this valuable intermediate.
Analytical characterization of 2-(6-chloropyridin-2-yl)ethyl(methyl)amine typically employs advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are critical for its applications in sensitive research areas. The growing importance of quality by design (QbD) approaches in chemical manufacturing has further elevated the standards for characterizing such intermediates.
In material science applications, the 2-(6-chloropyridin-2-yl)ethyl(methyl)amine structure has shown potential as a ligand for metal-organic frameworks (MOFs) and as a building block for functional polymers. The compound's ability to coordinate with various metal centers while maintaining thermal stability makes it attractive for developing new materials with tailored electronic or catalytic properties. This aligns with current research trends in smart materials and molecular electronics.
Safety considerations for handling 2-(6-chloropyridin-2-yl)ethyl(methyl)amine follow standard laboratory protocols for organic compounds. Proper personal protective equipment (PPE) and engineering controls should be employed during its manipulation. The compound's stability profile and storage requirements are typical for halogenated pyridine derivatives, with recommendations to maintain it in cool, dry conditions under inert atmosphere for long-term preservation.
The commercial availability of 2-(6-chloropyridin-2-yl)ethyl(methyl)amine has expanded in recent years to meet growing research demand. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility has facilitated its adoption across diverse research programs investigating structure-activity relationships and molecular recognition phenomena.
Future research directions for 2-(6-chloropyridin-2-yl)ethyl(methyl)amine are likely to focus on expanding its utility in asymmetric synthesis and chiral auxiliary applications. The compound's potential as a precursor for bioactive heterocycles continues to attract interest from both academic and industrial research groups. As synthetic methodologies advance, particularly in C-H activation and photocatalysis, new pathways for functionalizing this scaffold are expected to emerge.
In conclusion, 2-(6-chloropyridin-2-yl)ethyl(methyl)amine (CAS No. 1431855-21-8) represents a valuable chemical entity with broad potential across multiple scientific disciplines. Its unique structural features and synthetic versatility position it as an important tool in contemporary chemical research, particularly in areas addressing current challenges in human health, agricultural productivity, and advanced materials development. As research continues to uncover new applications for this compound, its significance in the chemical sciences is expected to grow accordingly.
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